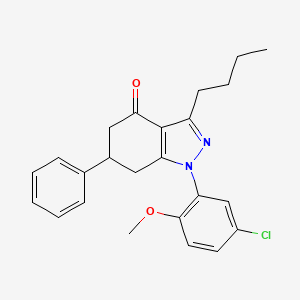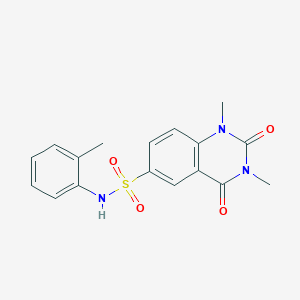
1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that plays a crucial role in the immune system, making CP-690,550 a promising drug candidate for the treatment of autoimmune diseases.
Mécanisme D'action
CP-690,550 selectively inhibits 1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, which plays a crucial role in the signaling pathway of cytokines involved in the immune response. By inhibiting 1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, CP-690,550 blocks the production of cytokines, which reduces inflammation and immune response activation. This mechanism of action makes CP-690,550 a promising drug candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce inflammation and immune response activation in preclinical studies. The compound has also been shown to reduce joint damage and improve clinical symptoms in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its selectivity for 1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide and its potential therapeutic applications in autoimmune diseases. However, the compound's complex synthesis process and limited availability can be a limitation for large-scale experiments and clinical trials.
Orientations Futures
CP-690,550 has shown promising results in preclinical studies and clinical trials for the treatment of rheumatoid arthritis. However, there are several potential future directions for research on this compound. These include:
1. Studying the potential therapeutic applications of CP-690,550 in other autoimmune diseases such as psoriasis and inflammatory bowel disease.
2. Investigating the long-term safety and efficacy of CP-690,550 in clinical trials.
3. Developing more efficient and scalable synthesis methods for CP-690,550 to enable large-scale production.
4. Studying the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases.
5. Investigating the potential use of CP-690,550 in other disease areas beyond autoimmune diseases, such as cancer.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies and has entered clinical trials for the treatment of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4/c18-12-3-1-2-4-14(12)21-9-10(7-16(21)23)17(24)20-11-5-6-13(19)15(8-11)22(25)26/h1-6,8,10H,7,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJJJXLLIFPGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide](/img/structure/B4300183.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300185.png)
![ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4300187.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300198.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![diethyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300216.png)

![ethyl 2-[({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4300234.png)

![N-[(allylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B4300266.png)

![15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine](/img/structure/B4300272.png)
![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)